molecular formula C6H16O2Si B1601280 Diisopropylsilanediol CAS No. 18173-88-1

Diisopropylsilanediol

Cat. No.: B1601280
CAS No.: 18173-88-1
M. Wt: 148.28 g/mol
InChI Key: ZXWUGCNBZZSJJN-UHFFFAOYSA-N
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Description

Diisopropylsilanediol, with the molecular formula C6H16O2Si, is an organosilicon compound. It is characterized by the presence of two hydroxyl groups attached to a silicon atom, which is further bonded to two isopropyl groups. This compound is part of the silanediol family, known for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropylsilanediol can be synthesized through the hydrolysis of diisopropyldichlorosilane. The reaction involves the addition of water to diisopropyldichlorosilane, resulting in the formation of this compound and hydrochloric acid as a by-product. The reaction is typically carried out under controlled conditions to prevent the formation of unwanted by-products.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where diisopropyldichlorosilane is mixed with water. The reaction mixture is then heated to facilitate the hydrolysis process. The resulting this compound is purified through distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Diisopropylsilanediol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert it back to diisopropyldichlorosilane.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or aryl halides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Silanols and siloxanes.

    Reduction: Diisopropyldichlorosilane.

    Substitution: Various substituted silanediols.

Scientific Research Applications

Diisopropylsilanediol has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and polymers.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical devices.

    Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of diisopropylsilanediol involves its ability to form hydrogen bonds due to the presence of hydroxyl groups. This property allows it to interact with various molecular targets, facilitating the formation of complex structures. The pathways involved include hydrogen bonding and coordination with metal ions, which can influence the reactivity and stability of the compound.

Comparison with Similar Compounds

    Diphenylsilanediol: Similar in structure but with phenyl groups instead of isopropyl groups.

    Dimethylsilanediol: Contains methyl groups instead of isopropyl groups.

    Diethylsilanediol: Contains ethyl groups instead of isopropyl groups.

Uniqueness: Diisopropylsilanediol is unique due to its specific steric and electronic properties imparted by the isopropyl groups. These properties influence its reactivity and make it suitable for specific applications where other silanediols may not be as effective.

Properties

IUPAC Name

dihydroxy-di(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O2Si/c1-5(2)9(7,8)6(3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWUGCNBZZSJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514587
Record name Di(propan-2-yl)silanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18173-88-1
Record name Di(propan-2-yl)silanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diisopropylsilanediol
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Diisopropylsilanediol
Reactant of Route 3
Diisopropylsilanediol
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Diisopropylsilanediol
Reactant of Route 5
Diisopropylsilanediol
Reactant of Route 6
Diisopropylsilanediol

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